3-Benzoyl-6-fenilpiridazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

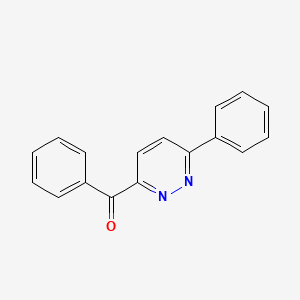

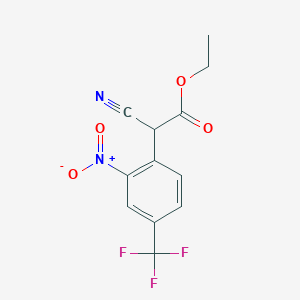

3-Benzoyl-6-phenylpyridazine is an organic compound belonging to the pyridazine family, characterized by a benzoyl group at the third position and a phenyl group at the sixth position of the pyridazine ring. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .

Aplicaciones Científicas De Investigación

3-Benzoyl-6-phenylpyridazine has several applications in scientific research:

Mecanismo De Acción

Target of Action

Pyridazinone derivatives, a category to which this compound belongs, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It’s worth noting that certain 6-aryl-3(2h)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Given the broad spectrum of activity associated with pyridazinone derivatives, it can be inferred that multiple pathways could potentially be influenced .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic effects .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 3-Benzoyl-6-phenylpyridazine are intriguing. It has been found to react with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes

Cellular Effects

As an acetylcholinesterase (AChE) inhibitor, it has been found to affect outward potassium current in acutely isolated rat hippocampal pyramidal neurons . This suggests that 3-Benzoyl-6-phenylpyridazine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Benzoyl-6-phenylpyridazine is complex. It involves a series of reactions, including the Beckmann rearrangement, which has been achieved for 3-benzoyl (O-ethyloxime)-6-phenylpyridazine . This suggests that 3-Benzoyl-6-phenylpyridazine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Given its chemical stability and the nature of its reactions , it is reasonable to hypothesize that the effects of 3-Benzoyl-6-phenylpyridazine may change over time, potentially involving degradation and long-term effects on cellular function.

Metabolic Pathways

Given its reactions with hydroxylamine or its O-alkyl analogue , it is possible that 3-Benzoyl-6-phenylpyridazine may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Benzoyl-6-phenylpyridazine can be synthesized through several methods. One common route involves the reaction of 3-benzoyl-6-phenylpyridazine with hydroxylamine or its O-alkyl analogue to yield 3-benzoyloxime-6-phenylpyridazine and alkyloximes . Another method includes the reduction of phenyl (6-phenyl-pyridazin-3-yl)methanol using sodium borohydride (NaBH4) to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for 3-Benzoyl-6-phenylpyridazine are not well-documented, the synthesis typically involves standard organic synthesis techniques such as reduction, oxidation, and substitution reactions under controlled conditions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

3-Benzoyl-6-phenylpyridazine undergoes various chemical reactions, including:

Reduction: Reduction of the ketone group to form phenyl (6-phenyl-pyridazin-3-yl)methanol using sodium borohydride.

Oxime Formation: Reaction with hydroxylamine to form 3-benzoyloxime-6-phenylpyridazine.

Beckmann Rearrangement: Conversion of 3-benzoyloxime-6-phenylpyridazine to 3-carboxanilide-6-phenylpyridazine under acidic conditions.

Common Reagents and Conditions

Sodium Borohydride (NaBH4): Used for the reduction of ketone groups.

Hydroxylamine: Used for the formation of oximes.

Acetic Acid and Sulfuric Acid: Used in Beckmann rearrangement reactions.

Major Products

Phenyl (6-phenyl-pyridazin-3-yl)methanol: Formed by reduction.

3-Benzoyloxime-6-phenylpyridazine: Formed by reaction with hydroxylamine.

3-Carboxanilide-6-phenylpyridazine: Formed by Beckmann rearrangement.

Comparación Con Compuestos Similares

Similar Compounds

Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.

Pyridazinone: A derivative of pyridazine with a keto group at the third position.

Uniqueness

3-Benzoyl-6-phenylpyridazine is unique due to the presence of both benzoyl and phenyl groups, which may contribute to its distinct chemical and biological properties. Compared to other pyridazine derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for further research and development .

Propiedades

IUPAC Name |

phenyl-(6-phenylpyridazin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-17(14-9-5-2-6-10-14)16-12-11-15(18-19-16)13-7-3-1-4-8-13/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWOOBBLHKMRFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

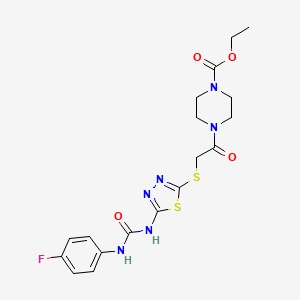

![2-({4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2374089.png)

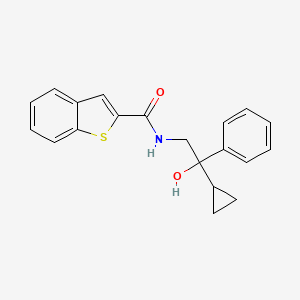

![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)

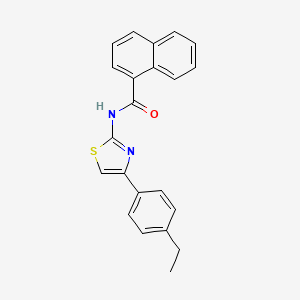

![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2374107.png)